molecular formula C15H21BrClNO3 B1488015 Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-46-6

Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1488015
CAS No.: 1354486-46-6
M. Wt: 378.69 g/mol
InChI Key: KWBBYCAMIKYKQD-JZKFLRDJSA-N
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Description

Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound known for its multifaceted applications in scientific research, chemistry, biology, and industry. The stereochemistry indicated by (2S,4S) specifies its configuration at the 2nd and 4th positions, which is crucial for its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride typically begins with the preparation of the pyrrolidine core, followed by the strategic introduction of the bromo and isopropylphenoxy substituents. Common synthetic routes involve nucleophilic substitution reactions, where an appropriate pyrrolidine derivative reacts with bromo-isopropylphenol under controlled conditions.

Industrial Production Methods: : On an industrial scale, the compound is synthesized using optimized batch or continuous flow processes. High-pressure liquid chromatography (HPLC) and recrystallization are employed to ensure purity and yield, while reaction conditions such as temperature, pH, and solvent choice are tightly controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: : Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride undergoes various reactions including:

  • Oxidation: : Transformation into its corresponding oxide.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Particularly nucleophilic substitutions where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions: : The compound reacts with reagents such as sodium borohydride for reductions, and silver oxide for oxidations. Solvents like dichloromethane or ethanol are often employed.

Major Products Formed: : Reaction products depend on the reagents used; for example, substitution with an alcohol could yield an ether derivative, while reduction could yield a secondary amine.

Scientific Research Applications

Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.

Biology: : Investigated for its potential interactions with biological receptors due to its stereochemical configuration.

Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Applied in the manufacturing of pharmaceuticals and specialty chemicals, contributing to the development of new drugs and materials.

Mechanism of Action

The mechanism of action for Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its binding to specific molecular targets, such as enzymes or receptors, which mediates its biological effects. The compound’s configuration allows it to fit into the active sites of these targets, triggering a cascade of biochemical reactions.

Comparison with Similar Compounds

When compared to other pyrrolidine-based compounds, Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride stands out due to its unique bromo and isopropylphenoxy substituents. This specificity can lead to higher selectivity and efficacy in its applications.

Similar Compounds

  • 4-(2-Bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

  • 4-(2-Bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Each of these analogs provides insights into the effects of different substituents on the compound’s activity and interactions.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-bromo-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3.ClH/c1-9(2)10-4-5-14(12(16)6-10)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBBYCAMIKYKQD-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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